N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound with the molecular formula C12H17NOS It is known for its unique structure, which includes a phenylsulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of phenylacetyl chloride with diethylamine in the presence of a base . The reaction proceeds through the formation of an intermediate, which is then treated with a phenylsulfanyl compound to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The acetamide moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide include:
- N-phenyl-2-(phenylsulfanyl)acetamide
- N-methoxy-N-methyl-2-(phenylsulfanyl)acetamide
- 2-phenylsulfanyl-N-p-tolyl-acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phenylsulfanyl and acetamide moieties allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N,N-diethyl-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-19(4-2)18(20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKIPMNICULUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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